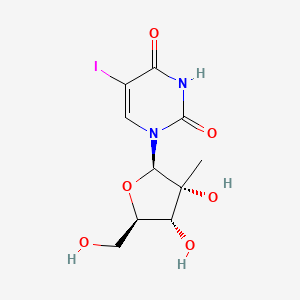

5-Iodo-2'-C-Methyl uridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-2'-C-Methyl uridine is a useful research compound. Its molecular formula is C10H13IN2O6 and its molecular weight is 384.126. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Iodo-2'-C-Methyl uridine (5-I-2'-C-MeU) is a synthetic analogue of uridine, a naturally occurring nucleoside. Its unique structural modifications—specifically the introduction of an iodine atom at the C-5 position and a methyl group at the C-2' position—enhance its stability and alter its biological properties, making it a subject of interest in medicinal chemistry and molecular biology.

This compound is synthesized through various methodologies that typically involve halogenation and methylation processes. These modifications significantly influence its reactivity and biological interactions. The compound's molecular weight is approximately 238.24 g/mol, which is consistent with its structural characteristics as a nucleoside analogue .

Biological Activities

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activities. It has been studied for its potential efficacy against various viral infections, including herpes simplex virus (HSV) and potentially other RNA viruses. The compound's structural similarities to natural nucleosides allow it to interfere with viral replication processes .

Mechanism of Action

The mechanism of action for this compound primarily involves its incorporation into RNA during viral replication. This incorporation can lead to the production of defective viral particles, thereby inhibiting the virus's ability to replicate effectively. Studies have shown that this compound can enhance the sensitivity of cancer cells to ionizing radiation, suggesting a dual role in both antiviral and anticancer therapies .

Research Findings

Several studies have documented the biological activity of this compound:

- Cell Viability Studies:

- Radiation Sensitization:

- Antiviral Activity:

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Key Features |

|---|---|

| 5-Iodo-2'-Deoxyuridine (IdU) | Known for antiviral properties against HSV and FHV-1. |

| 5-Bromo-2'-C-Methyl Uridine | Similar structure; used in antiviral research. |

| 5-Fluoro-2'-Deoxyuridine (FdU) | Important in cancer therapy; acts as an antimetabolite. |

| 5-Methyluridine | Involved in RNA modifications; enhances RNA stability. |

This table illustrates how structural modifications influence the biological activities of nucleoside analogues.

Case Studies

Case Study 1: Antiviral Efficacy Against HSV

In a controlled laboratory setting, researchers treated HSV-infected cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in viral titers, confirming its potential as an antiviral agent.

Case Study 2: Cancer Cell Radiation Sensitization

A study involving breast cancer cell lines examined the effects of combining radiation therapy with this compound treatment. The combination resulted in significantly higher rates of apoptosis compared to radiation alone, highlighting its potential as an adjunct therapy in oncology.

Eigenschaften

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXPOYGBBRNGIT-LTNPLRIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.